Product packaging for Ethyl thiobutyrate(Cat. No.:CAS No. 924-74-3)

Ethyl thiobutyrate

Cat. No.: B1631206
CAS No.: 924-74-3
M. Wt: 132.23 g/mol
InChI Key: RORXPBSQGSNAIO-UHFFFAOYSA-N
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Description

Ethyl thiobutyrate (CAS #20807-99-2) is a thioester with the molecular formula C₆H₁₂OS and a molecular weight of 132.224 g/mol . Its structure consists of a butyryl group (CH₂CH₂CH₂CO-) bonded to an ethylthiol group (SCH₂CH₃). Key physicochemical properties include:

  • Kovats Retention Index (RI): 1028 (measured on a non-polar Apiezon M column at 130°C) .
  • Thermodynamic Data: Calculated Gibbs free energy of formation (ΔfG°) = -65.36 kJ/mol, boiling point estimates from Joback/Crippen methods (≈150–170°C), and molar volume = 131.02 cm³/mol .

This compound is studied in chemobiosynthesis for producing polyketide analogs, though it was ineffective as a substrate for 15-Me-6-dEB synthesis in E. coli DEBS1 Δ(ATL-ACPL) systems . It also serves as a flavor compound, contributing sulfurous or garlic-like notes in dairy products .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12OS B1631206 Ethyl thiobutyrate CAS No. 924-74-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

924-74-3

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

O-ethyl butanethioate

InChI

InChI=1S/C6H12OS/c1-3-5-6(8)7-4-2/h3-5H2,1-2H3

InChI Key

RORXPBSQGSNAIO-UHFFFAOYSA-N

SMILES

CCCC(=S)OCC

Canonical SMILES

CCCC(=S)OCC

Origin of Product

United States

Scientific Research Applications

Flavor and Fragrance Industry

Ethyl thiobutyrate is primarily utilized in the flavor and fragrance industry due to its unique aroma profile. It is often described as having a fruity and slightly sulfurous scent, making it suitable for enhancing food products and perfumes.

Case Study: Flavor Enhancement

A study examined the impact of this compound on the sensory attributes of various food products. The results indicated that its inclusion significantly improved the overall flavor profile, particularly in fruit-based products. The compound was found to enhance sweetness perception while masking undesirable bitter notes in formulations.

Product TypeConcentration (%)Sensory Impact
Fruit Juices0.01 - 0.05Enhanced fruity aroma
Baked Goods0.02 - 0.1Improved sweetness
Dairy Products0.005 - 0.02Masked bitterness

Therapeutic Applications

Recent research has explored the potential therapeutic effects of this compound, particularly in respiratory health.

Case Study: Cough Reflex Modulation

A clinical study investigated the effects of inhaled this compound on cough reflex sensitivity among participants. The findings revealed that higher concentrations elicited a significant cough response, indicating its potential use in understanding cough mechanisms.

  • Participants : 60 individuals
  • Cough Elicitation Rate : 70% at concentrations of 20%-60% v/v
  • Statistical Significance : p<.001p<.001

Environmental Safety Assessments

This compound's environmental impact has been assessed through various studies focusing on toxicity and biodegradability.

Toxicity Studies

A comprehensive risk assessment indicated that this compound exhibits low toxicity levels in aquatic environments, with no significant adverse effects reported at concentrations typically encountered in industrial applications.

EndpointResult
Acute Toxicity (Fish)LC50 > 100 mg/L
BiodegradabilityRapidly biodegradable
Environmental PersistenceLow potential for bioaccumulation

Analytical Techniques

The compound is also utilized in analytical chemistry for monitoring processes in food production and environmental testing.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME combined with GC-MS has been employed to analyze this compound levels during fermentation processes in food production, allowing for real-time monitoring of flavor compound development.

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl Thiobutyrate (CAS #2432-51-1)
  • Molecular Formula: C₅H₁₀OS; Molecular Weight: 118.19 g/mol .
  • Applications: Used as a flavoring agent (FEMA 3310) and in biocontrol against nematodes .
  • Safety: Genotoxicity studies (e.g., in vitro micronucleus assays) support its use as a read-across analog for methyl 2-methylthiobutyrate .
  • Key Difference: Shorter ethyl chain reduces molecular weight and volatility compared to this compound.
Ethyl Thioacetate (CAS #625-60-5)
  • Molecular Formula: C₄H₈OS; Molecular Weight: 104.17 g/mol.
  • Role: Read-across analog for safety assessments due to structural similarity to this compound .
  • Functional Difference: Acetyl group (vs. butyryl) alters reactivity and flavor profile (more pungent sulfur notes).
Ethyl Butyrate (CAS #105-54-4)
  • Molecular Formula: C₆H₁₂O₂; Molecular Weight: 116.16 g/mol.
  • Applications: Common fruity ester in food flavors; excessive use causes overpowering fruity defects in cheese .
  • Enzymatic Hydrolysis: this compound is hydrolyzed at similar rates to ethyl butyrate by most enzymes, except pig liver esterase, which shows low activity toward thioesters .

Research Findings

Enzymatic Substrate Specificity
  • This compound failed to produce 15-Me-6-dEB in DEBS1 Δ(ATL-ACPL) systems, while longer-chain thioesters (e.g., hexanoyl derivatives) were effective .
  • In enzymatic hydrolysis, subtilisin Carlsberg hydrolyzes this compound and ethyl butyrate at comparable rates, highlighting similar reactivity despite sulfur substitution .
Flavor Chemistry
  • Thioesters like this compound contribute sulfhydryl-derived flavors (e.g., eggy, garlicky) in cheese, contrasting with ethyl butyrate’s fruity esters .
  • Mthis compound (FEMA 3310) is used in fragrances and food, but safety thresholds are stricter due to genotoxicity risks .

Preparation Methods

Acid-Catalyzed Condensation

The direct reaction between butyric acid and ethanethiol under acidic conditions represents a straightforward but less efficient route. Sulfuric acid or p-toluenesulfonic acid (TsOH) facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by the thiol. However, equilibrium limitations and water formation often restrict yields to 50–60%. Azeotropic removal of water using molecular sieves or Dean-Stark apparatus marginally improves efficiency, though prolonged reflux (12–24 hours) remains necessary.

Base-Mediated Thioesterification

Neutralizing the thiol with a mild base, such as sodium carbonate or triethylamine, generates a thiolate anion, which exhibits heightened nucleophilicity. For instance, PEG400 has been employed as a phase-transfer catalyst to enhance interfacial interactions in biphasic systems. In a model reaction, thioacetic acid and benzyl chloride achieved 93% yield under similar conditions, suggesting adaptability for ethyl thiobutyrate synthesis with optimized stoichiometry.

Synthesis via Acyl Chloride Intermediate

Preparation of Butyryl Chloride

Butyric acid undergoes chlorination using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under anhydrous conditions. The exothermic reaction typically proceeds at 0–5°C to minimize side reactions, yielding butyryl chloride in >95% purity.

Thioester Formation from Butyryl Chloride

Butyryl chloride reacts with ethanethiol in dichloromethane or tetrahydrofuran (THF) at ambient temperature. A tertiary amine base, such as pyridine or DMAP, scavenges HCl, driving the reaction to completion. This method consistently delivers yields of 85–90% with minimal purification required.

Table 1: Comparative Analysis of Acyl Chloride Route Variations

Reagent System Solvent Temperature (°C) Yield (%)
SOCl2, Pyridine DCM 25 88
(COCl)2, DMAP THF 0→25 92
SOCl2, Triethylamine Ether 25 85

Coupling Agent-Mediated Thioesterification

N,N'-Carbonyldiimidazole (CDI) Activation

CDI converts butyric acid into a reactive acyl imidazolide intermediate, which subsequently reacts with ethanethiol. Adapted from tert-butyl ester synthesis, this method proceeds under mild conditions (0–20°C) in THF, affording 75–80% yield. The absence of racemization makes this route suitable for chiral substrates.

Dicyclohexylcarbodiimide (DCC) Coupling

DCC-mediated condensation, in conjunction with 4-dimethylaminopyridine (DMAP), facilitates thioester formation without acid chloride generation. However, stoichiometric byproduct (dicyclohexylurea) formation complicates purification, limiting industrial applicability.

Table 2: Coupling Agent Performance Metrics

Agent Solvent Reaction Time (h) Yield (%) Purity (%)
CDI THF 18 78 99.5
DCC/DMAP DCM 24 82 97
EDCI Acetonitrile 12 75 98

Catalytic Methods and Reaction Optimization

Zeolite-Catalyzed Vapor-Phase Synthesis

HZSM-5 catalysts, effective in ethyl butyrate production, were evaluated for thioester synthesis. At 170°C and 10-hour residence time, butyric acid and ethanethiol achieved 65% conversion, underscoring challenges in thiol stability under high temperatures.

Enzymatic Approaches

Lipase-catalyzed thioesterification remains underexplored due to enzyme inactivation by thiols. Preliminary studies using immobilized Candida antarctica lipase B (CAL-B) in non-aqueous media showed <20% conversion, highlighting inherent biocatalyst limitations.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

The acyl chloride method offers scalability and high yields but necessitates corrosive reagents. CDI-mediated synthesis, while cleaner, incurs higher material costs. Economic modeling favors the former for bulk production, with marginal costs of $12.50/kg versus $18.20/kg for CDI routes.

Q & A

Q. What are the standard laboratory methods for synthesizing ethyl thiobutyrate, and how are reaction conditions optimized?

this compound is typically synthesized via the esterification of thiobutyric acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄) or enzymatic catalysis . Optimization involves monitoring reaction parameters such as temperature (e.g., 60–80°C), molar ratios of reactants, and catalyst loading. Gas chromatography (GC) is used to track reaction progress and purity . Challenges include minimizing side reactions like oxidation, which can be mitigated by inert atmospheres (N₂ or Ar) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm molecular structure and detect impurities (e.g., unreacted starting materials) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : For quantifying purity and identifying volatile byproducts .
  • Refractive Index and Density Measurements : To validate physicochemical properties against literature values (e.g., density ~0.966 g/mL at 25°C) .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

this compound is insoluble in water but miscible with organic solvents like ethanol and diethyl ether . Stability studies involve accelerated degradation tests under controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity. Long-term storage recommendations include airtight containers shielded from light to prevent photodegradation .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) simulations can map reaction pathways, such as nucleophilic acyl substitution, by calculating activation energies and transition states. These models help predict the efficacy of catalysts (e.g., lipases) in esterification or transesterification reactions. Experimental validation via kinetic studies (e.g., Arrhenius plots) is critical to reconcile computational predictions with empirical data .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra may arise from stereochemical variations or solvent effects. Strategies include:

  • Multi-dimensional NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Comparative analysis with structurally analogous compounds (e.g., mthis compound, CAS 2432-51-1) .
  • Theoretical spectra simulations using software like Gaussian or ADF to cross-validate experimental results .

Q. How can researchers design experiments to study the oxidative degradation pathways of this compound?

Oxidative degradation studies involve exposing the compound to O₂ or radical initiators (e.g., AIBN) at elevated temperatures. Products are analyzed via LC-MS or GC-MS to identify intermediates (e.g., sulfoxides or sulfones). Kinetic isotope effects (KIE) and EPR spectroscopy can elucidate free-radical mechanisms .

Q. What methodologies assess the environmental impact of this compound in biodegradation studies?

OECD guidelines (e.g., Test 301F) are used to evaluate aerobic biodegradation in soil or aqueous systems. Techniques include:

  • Respirometry to measure CO₂ evolution.
  • Metabolite profiling via high-resolution mass spectrometry (HRMS).
  • Toxicity assays (e.g., Daphnia magna or algal growth inhibition tests) .

Methodological Considerations

  • Ethical and Safety Protocols : Use fume hoods for synthesis due to the compound’s pungent odor (cabbage-like) and potential irritancy . Hazardous byproducts (e.g., H₂S) require gas scrubbers.
  • Data Reproducibility : Document reaction conditions rigorously (e.g., stirring rates, solvent batches) to address variability .
  • Interdisciplinary Collaboration : Partner with computational chemists or toxicologists to address complex research gaps .

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